(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2231666-40-1
VCID: VC11663666
InChI: InChI=1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1
SMILES: C1C2CNC1CS2(=O)=O.Cl
Molecular Formula: C5H10ClNO2S
Molecular Weight: 183.66 g/mol

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride

CAS No.: 2231666-40-1

Cat. No.: VC11663666

Molecular Formula: C5H10ClNO2S

Molecular Weight: 183.66 g/mol

* For research use only. Not for human or veterinary use.

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride - 2231666-40-1

Specification

CAS No. 2231666-40-1
Molecular Formula C5H10ClNO2S
Molecular Weight 183.66 g/mol
IUPAC Name (1R,4R)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide;hydrochloride
Standard InChI InChI=1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1
Standard InChI Key CCLLUNMSIFQAIP-TYSVMGFPSA-N
Isomeric SMILES C1[C@@H]2CN[C@H]1CS2(=O)=O.Cl
SMILES C1C2CNC1CS2(=O)=O.Cl
Canonical SMILES C1C2CNC1CS2(=O)=O.Cl

Introduction

The compound (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride is a derivative of the parent compound (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane, which has been modified by the addition of two oxygen atoms to form a sulfonyl group and further converted into its hydrochloride salt. This modification significantly alters its chemical and physical properties, making it distinct from its parent compound.

Synthesis and Preparation

The synthesis of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane typically involves complex organic reactions. The conversion to its 2,2-dioxide form can be achieved through oxidation reactions, such as using hydrogen peroxide or other oxidizing agents. The hydrochloride salt is then formed by reacting the dioxide with hydrochloric acid.

Research Findings and Applications

While specific research findings on (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride are scarce, compounds with similar structures are often explored for their potential biological activities, such as antimicrobial or antiviral properties. The modification of the parent compound into its sulfonyl form and hydrochloride salt could enhance its solubility and bioavailability, making it more suitable for pharmaceutical applications.

Safety and Handling

Handling (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride requires caution due to its potential to cause irritation and other adverse effects. It is advisable to wear protective gear and follow standard laboratory safety protocols when handling this compound.

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